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Compound of Interest

4,6-Dichloro-2-(methyithio)-7H-
Compound Name:
pyrrolo[2,3-D]pyrimidine

CAS No.: 90662-12-7

Cat. No.: B1581607

Get Quote

4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-
d]pyrimidine

Executive Summary & Chemical Profile

CAS 90662-12-7 is a functionalized 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold. It serves
as a high-value building block in medicinal chemistry, particularly for the development of kinase
inhibitors (e.g., JAK inhibitors) and antiviral nucleosides. Its structural integrity is defined by the

electrophilic chlorine atoms at positions 4 and 6, and the nucleophilic methylthio group at
position 2, which allows for regioselective substitution.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1581607#bc-rfq
https://www.benchchem.com/product/b1581607/docs?utm_src=pdf-body#technical-guide-nmr-characterization-of-cas-90662-12-7
https://www.benchchem.com/product/b1581607/docs?utm_src=pdf-body#technical-guide-nmr-characterization-of-cas-90662-12-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581607?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Specification

) 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-
Chemical Name

d]pyrimidine
Molecular Formula C7HsCI2NsS
Molecular Weight 234.11 g/mol
Appearance Off-white to pale yellow solid

Soluble in DMSO, DMF; sparingly soluble in

Solubility chloroform

7-Deazapurine core, 2-SMe, 4,6-Dichloro
Key Structural Features o
substitution

Experimental Methodology

To ensure high-fidelity spectral data, the following acquisition parameters are recommended.
The compound’s poor solubility in non-polar solvents necessitates the use of deuterated
dimethyl sulfoxide (DMSO-de).

Protocol 1: Sample Preparation
¢ Solvent Selection: Dissolve 10-15 mg of the analyte in 0.6 mL of DMSO-ds (99.9% D).

 Internal Standard: Use Tetramethylsilane (TMS,

0.00 ppm) or rely on the residual solvent peak (DMSO-de pentet at
2.50 ppm for *H,
39.5 ppm for 3C).

e Tube Specification: 5 mm high-precision NMR tube.

o Temperature: Equilibration at 298 K (25°C) is critical to resolve the exchangeable N7-H
proton.

Protocol 2: Acquisition Parameters
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e 1H NMR: Frequency 400 MHz or higher; Pulse angle 30°; Relaxation delay (D1)

1.0 s; Number of scans (NS) 16.

e 13C NMR: Frequency 100 MHz; Broadband proton decoupling; Relaxation delay (D1) 2.0 s;
Number of scans (NS)

512 (due to quaternary carbons).

'H NMR Spectral Analysis

The proton NMR spectrum of CAS 90662-12-7 is characterized by three distinct signals: the
exchangeable amine proton, the aromatic ring proton, and the aliphatic methylthio group.

Table 1: *H NMR Data (400 MHz, DMSO-ds)
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withdrawing CI
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Characteristic
sharp singlet for

2.59 Singlet (s) 3H S-CHs )
the methylthio

group.

Mechanistic Interpretation of Splitting

o Absence of Coupling: The C5-H appears as a singlet because the C6 position is chlorinated
(removing H6) and the N7-H coupling is typically not observed due to rapid exchange or
guadrupole broadening.

o Regiochemistry Confirmation: In the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, two
doublets (H5 and H6) are observed (
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~6.6 and ~7.7). The disappearance of the H6 signal and the retention of the H5 singlet
confirms the 4,6-dichloro substitution pattern.

3C NMR Spectral Analysis

The carbon spectrum is dominated by quaternary carbons due to the high degree of
substitution.

Table 2: 2*C NMR Data (100 MHz, DMSO-ds)

Shift (

) Electronic
Type Assignment S .
nvironmen

» Ppm)

Deshielded by N1, N3,
164.5 Quaternary (C) Cc2 and S-Me. The most

downfield signal.

Bridgehead carbon
153.2 Quaternary (C) C7a ]

adjacent to N7.

Deshielded by Cl and
151.0 Quaternary (C) C4

N3.

Chlorinated pyrrole
135.5 Quaternary (C) C6

carbon.

Bridgehead carbon;
112.8 Quaternary (C) Cda shielded relative to

C7a.

The only aromatic CH.
102.1 Methine (CH) C5 Confirmed by DEPT-
135 (positive phase).

Typical aliphatic

14.2 Methyl (CHs) S-CHs ) )
methylthio shift.

Structural Elucidation Logic
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The confirmation of the structure relies on a self-validating logic flow connecting the synthetic
origin to the spectral output.

Workflow Diagram

The following diagram illustrates the logical deduction path from synthesis to NMR validation.

Precursor:
2-Methylthio-pyrrolo[2,3-d]pyrimidin-4,6-dione

Electrophilic Subst.

Reaction:
Chlorination (POCI3/PCI5)

Isolation

Target:
4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

Analysis Analysis

1H NMR Check: 13C NMR Check:
Loss of H6 signal vs. 4-Cl analog 5 Quaternary Carbons observed

H5 Singlet @ 6.72 ppm/ C5 @ 102 ppm

Structure Validated:

Regiochemistry confirmed at C4 & C6

Click to download full resolution via product page

Figure 1: Structural validation logic flow for CAS 90662-12-7.

Key Diagnostic Criteria

e The "Missing" Proton: The absence of a signal around 7.5—-7.8 ppm (typical for H6 in 7-
deazapurines) confirms substitution at the C6 position.
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e Chemical Shift of H5: The H5 proton shifts from ~6.5 ppm (in the monochloro derivative) to
~6.72 ppm, consistent with the inductive effect of the newly introduced CI at C6.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, researchers must monitor for specific impurities
detectable by NMR.

e Impurity A (Hydrolysis Product):4-Chloro-6-hydroxy-2-(methylthio)-...
o Detection: Look for a new singlet downfield of 6.72 ppm (H5) and loss of symmetry.
e Impurity B (Monochloro Analog):4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
o Detection: Appearance of two doublets (J ~3.5 Hz) at 6.6 ppm and 7.7 ppm.
e Impurity C (Solvent Entrapment): Common in recrystallization.

o Detection: Ethanol (triplet 1.05 ppm), Methanol (singlet 3.17 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. academic.oup.com [academic.oup.com]

¢ To cite this document: BenchChem. [Technical Guide: NMR Characterization of CAS 90662-
12-7]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581607/docs#technical-guide-nmr-characterization-
of-cas-90662-12-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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